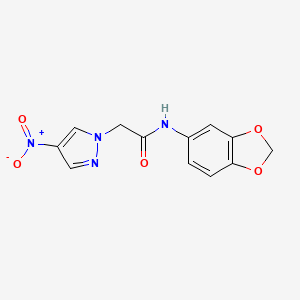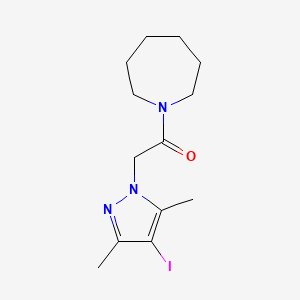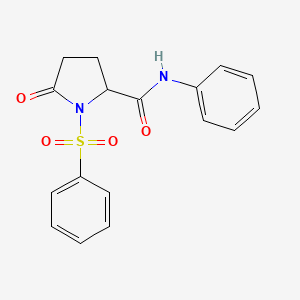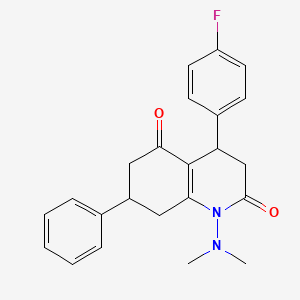![molecular formula C21H18F3N3O3S B11074233 1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone](/img/structure/B11074233.png)
1-{3-amino-2-[(4-methoxyphenyl)carbonyl]-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-AMINO-2-(4-METHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of thienonaphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-AMINO-2-(4-METHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining smaller molecules to form the larger thienonaphthyridine core.
Substitution Reactions: Introducing functional groups such as the amino, methoxybenzoyl, and trifluoromethyl groups.
Cyclization Reactions: Forming the fused ring structure of the thienonaphthyridine.
Industrial Production Methods
Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-AMINO-2-(4-METHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the methoxy group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-AMINO-2-(4-METHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-AMINO-2-(4-CHLOROBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE
- 1-[3-AMINO-2-(4-METHOXYBENZOYL)-4-(METHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE
Uniqueness
The unique combination of functional groups in 1-[3-AMINO-2-(4-METHOXYBENZOYL)-4-(TRIFLUOROMETHYL)-7,8-DIHYDROTHIENO[2,3-B][1,6]NAPHTHYRIDIN-6(5H)-YL]-1-ETHANONE may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing new compounds with improved properties.
Properties
Molecular Formula |
C21H18F3N3O3S |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
1-[3-amino-2-(4-methoxybenzoyl)-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-6-yl]ethanone |
InChI |
InChI=1S/C21H18F3N3O3S/c1-10(28)27-8-7-14-13(9-27)16(21(22,23)24)15-17(25)19(31-20(15)26-14)18(29)11-3-5-12(30-2)6-4-11/h3-6H,7-9,25H2,1-2H3 |
InChI Key |
SHTYTTRYTNHPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)OC)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile](/img/structure/B11074152.png)
![4-Amino-5-[(4-chlorophenyl)carbonyl]-2-[(3-fluorophenyl)amino]thiophene-3-carbonitrile](/img/structure/B11074164.png)

![1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11074177.png)
![N-(3-methylpent-1-yn-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11074183.png)

![9-(4-fluorophenyl)-2-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11074199.png)
![2-{[4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}phthalazin-1(2H)-one](/img/structure/B11074201.png)

![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B11074204.png)




